molecular formula C8H5Cl2F3N2O4 B8264640 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid

Cat. No.: B8264640
M. Wt: 321.03 g/mol
InChI Key: LGWGHNKSAJVSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of amino, dichloro, and carboxylic acid functional groups attached to a pyridine ring, along with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid typically involves multiple steps starting from 2,6-dichloropyridine. The process includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dichloropyridine: Lacks the carboxylic acid and trifluoroacetic acid moieties.

    2,6-Dichloropyridine-3-carboxylic acid: Lacks the amino group.

    4-Amino-3,5-dichloropyridine-2-carboxylic acid: Similar structure but different substitution pattern.

Uniqueness

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of trifluoroacetic acid enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-amino-2,6-dichloropyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2.C2HF3O2/c7-3-1-2(9)4(6(11)12)5(8)10-3;3-2(4,5)1(6)7/h1H,(H2,9,10)(H,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWGHNKSAJVSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.